molecular formula C12H14N4O B2384070 4-(1H-imidazol-1-yl)-N-propylpicolinamide CAS No. 1421508-29-3

4-(1H-imidazol-1-yl)-N-propylpicolinamide

Cat. No.: B2384070
CAS No.: 1421508-29-3
M. Wt: 230.271
InChI Key: MNXDJOPVXONSTH-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-N-propylpicolinamide is a compound that features an imidazole ring and a picolinamide moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while picolinamide is derived from picolinic acid, a pyridine carboxylic acid

Biochemical Analysis

Biochemical Properties

Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole compound and the biomolecules it interacts with .

Cellular Effects

Imidazole compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of imidazole compounds can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on imidazole compounds can reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imidazole compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Imidazole compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Imidazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)-N-propylpicolinamide typically involves the condensation of an imidazole derivative with a picolinamide precursor. One common method is the reaction of 4-chloro-1H-imidazole with N-propylpicolinamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-imidazol-1-yl)-N-propylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction of the imidazole ring can yield imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Imidazolone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1H-imidazol-1-yl)-N-propylpicolinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: It has potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.

Comparison with Similar Compounds

  • 4-(1H-imidazol-1-yl)phenol
  • 4-(1H-imidazol-1-yl)benzoic acid
  • 4-(1H-imidazol-1-yl)benzamide

Comparison: 4-(1H-imidazol-1-yl)-N-propylpicolinamide is unique due to the presence of both an imidazole ring and a picolinamide moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that contain only one of these functional groups. The presence of the propyl group also enhances its lipophilicity, potentially improving its bioavailability and membrane permeability.

Properties

IUPAC Name

4-imidazol-1-yl-N-propylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-4-15-12(17)11-8-10(3-5-14-11)16-7-6-13-9-16/h3,5-9H,2,4H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXDJOPVXONSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC=CC(=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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